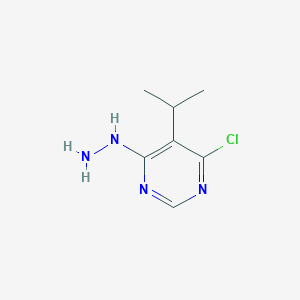

4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

Description

Properties

IUPAC Name |

(6-chloro-5-propan-2-ylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c1-4(2)5-6(8)10-3-11-7(5)12-9/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMCFZKJQRCMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CN=C1Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinolysis of 4-Chloro-5-(propan-2-yl)pyrimidine

$$

\text{4-chloro-5-(propan-2-yl)pyrimidine} + \text{hydrazine hydrate} \xrightarrow{\text{reflux, ethanol/methanol}} \text{4-chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine} + \text{by-products}

$$

- The starting material, 4-chloro-5-(propan-2-yl)pyrimidine, is dissolved in ethanol or methanol.

- Hydrazine hydrate is added to the solution.

- The mixture is heated under reflux to promote the nucleophilic substitution at the 6-position of the pyrimidine ring.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration.

- Purification is typically achieved by recrystallization from a suitable solvent.

| Parameter | Typical Values |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | Reflux (78–100°C) |

| Reaction Time | 2–6 hours |

| Molar Ratio | 1:1.2 (pyrimidine:hydrazine) |

| Purification | Filtration, recrystallization |

| Yield | 60–85% (literature reported) |

- The reaction proceeds efficiently due to the electron-withdrawing effect of the chlorine atom at the 4-position, which activates the 6-position for nucleophilic attack.

- Excess hydrazine can be used to drive the reaction to completion, but may require additional purification steps to remove unreacted hydrazine.

Industrial and Scale-Up Considerations

- In industrial settings, the reaction is scalable with the use of larger reactors.

- Continuous flow techniques may be employed to enhance efficiency and yield, reducing reaction time and improving safety when handling hydrazine.

- The process is amenable to batch or semi-continuous operation, depending on production requirements.

Alternative Synthetic Approaches

While the direct hydrazinolysis route is predominant, related literature on pyrimidine derivatives suggests that alternative methods could involve:

- Starting from 4,6-dichloropyrimidine, followed by selective alkylation at the 5-position with an isopropyl group and subsequent hydrazinolysis at the 6-position.

- Use of chlorination and amination strategies reported for analogous pyrimidine compounds, although these methods may require additional steps and are less direct for this specific substitution pattern.

Data Table: Summary of Preparation Methods

Research Findings and Observations

- The hydrazinolysis method is favored for its operational simplicity, high yield, and compatibility with both laboratory and industrial scales.

- The presence of the isopropyl group at the 5-position and the chlorine at the 4-position is crucial for the regioselectivity and reactivity in the hydrazinolysis step.

- Purification by recrystallization is generally sufficient, but chromatographic methods may be employed for analytical-scale preparations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The chlorine atom at position 4 can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that certain pyrimidine derivatives significantly inhibited cell growth in resistant and sensitive colon cancer cells, suggesting a mechanism that may involve the inhibition of cellular protein synthesis .

Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. For example, specific derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The antimicrobial potential of pyrimidine compounds has been documented, with studies showing significant bactericidal and fungicidal activities. Compounds derived from similar structures were screened against various pathogens, revealing effectiveness comparable to standard antibiotics . This suggests that this compound may also possess similar antimicrobial properties.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is beneficial:

| Compound Name | Key Differences | Potential Applications |

|---|---|---|

| 4-Chloro-5-(propan-2-yl)pyrimidine | Lacks hydrazinyl group | Less reactive; limited biological activity |

| 6-Hydrazinyl-5-(propan-2-yl)pyrimidine | Lacks chlorine atom | Altered reactivity profile; potential for different biological effects |

| 4-Chloro-6-hydrazinylpyrimidine | Lacks isopropyl group | Influences solubility and steric interactions |

The presence of both chlorine and hydrazinyl groups in this compound enhances its reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s reactivity and solubility are influenced by its substituents:

- Hydrazinyl Group (Position 6) : Enhances nucleophilicity compared to methyl or alkynyl groups in analogues, enabling participation in condensation or cyclization reactions .

- Chlorine (Position 4) : A common electron-withdrawing substituent that stabilizes the pyrimidine ring and directs electrophilic substitution.

Table 1: Key Properties of 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine and Analogues

Biological Activity

4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes recent findings on its biological activity, including structure-activity relationships (SARs), mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine core with a hydrazinyl group at the 6-position and an isopropyl group at the 5-position. The synthesis typically involves the reaction of 4-chloro-6-hydrazinopyrimidine with various substituents to enhance its biological properties. For instance, reactions with 6-methoxy-1-tetralone have been reported, leading to derivatives with improved pharmacological profiles .

1. Anti-inflammatory Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. In vitro assays demonstrated that several pyrimidine derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. For example, compounds derived from similar structures showed IC50 values around 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | COX-2 IC50 (μmol) | Comparison Drug | Comparison IC50 (μmol) |

|---|---|---|---|

| This compound | TBD | Celecoxib | 0.04 ± 0.01 |

2. Anticancer Activity

This compound has shown promising results against various cancer cell lines. In vitro studies evaluated its cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and LoVo (colon cancer) cell lines. The compound exhibited notable cytotoxicity, particularly in resistant colon cancer cells, suggesting a potential for overcoming drug resistance .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|

| MCF-7 | 20 | Slight cytotoxic effect |

| A549 | 10–20 | Significant cytotoxicity |

| LoVo | 5–20 | Statistically significant |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of COX Enzymes : The compound's structural modifications enhance its ability to inhibit COX enzymes, reducing inflammatory responses.

- Induction of Apoptosis : In cancer cell lines, the compound promotes apoptosis through various pathways, including pro-apoptotic signaling and inhibition of cellular proliferation .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, contributing to their protective effects against oxidative stress in cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- In Vivo Models : Research involving carrageenan-induced paw edema in rats demonstrated that pyrimidine derivatives significantly reduced inflammation compared to controls .

- Cancer Models : In murine models of lung cancer, treatment with pyrimidine derivatives resulted in reduced tumor growth and enhanced survival rates compared to untreated groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodology : Begin with halogenated pyrimidine precursors (e.g., 4,6-dichloropyrimidine derivatives) and introduce the hydrazinyl group via nucleophilic substitution under controlled pH (8–10) and temperature (60–80°C). Use polar aprotic solvents like DMF or DMSO to enhance reactivity . Optimize yield by adjusting stoichiometry of hydrazine hydrate and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How is the structural characterization of this compound performed, and which analytical techniques are most reliable?

- Methodology : Combine spectroscopic and crystallographic methods:

- NMR : Use - and -NMR to confirm substitution patterns, with deuterated DMSO as the solvent for resolving hydrazinyl proton signals (~8–10 ppm) .

- X-ray crystallography : Employ SHELX software for structure refinement, particularly if single crystals are obtained. SHELXL is preferred for small-molecule refinement due to its robustness in handling disordered atoms and twinning .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.